molecular formula C15H11F3N2O2 B400445 N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide

N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B400445
M. Wt: 308.25g/mol
InChI Key: VXUBQDCEWBGDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide is a chemical compound with the molecular formula C15H11F3N2O2 and a molecular weight of 308.25 g/mol This compound is characterized by the presence of a trifluoroacetyl group attached to a biphenyl structure, which is further linked to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with biphenyl-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired product.

Industrial Production Methods

Industrial production of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroacetyl group.

Scientific Research Applications

N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide can be compared with other similar compounds, such as:

    2-(Trifluoroacetyl)biphenyl: This compound lacks the carbohydrazide moiety, making it less versatile in terms of chemical reactivity and applications.

    Biphenyl-4-carbohydrazide: This compound does not contain the trifluoroacetyl group, which reduces its reactivity and potential biological activities.

The presence of both the trifluoroacetyl and carbohydrazide groups in N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide makes it unique and enhances its chemical and biological properties.

Properties

Molecular Formula

C15H11F3N2O2

Molecular Weight

308.25g/mol

IUPAC Name

4-phenyl-N'-(2,2,2-trifluoroacetyl)benzohydrazide

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)14(22)20-19-13(21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22)

InChI Key

VXUBQDCEWBGDFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

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